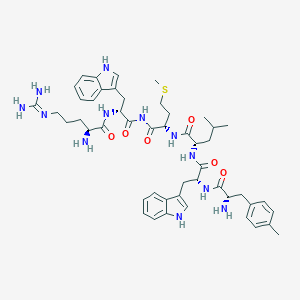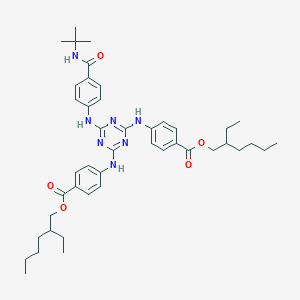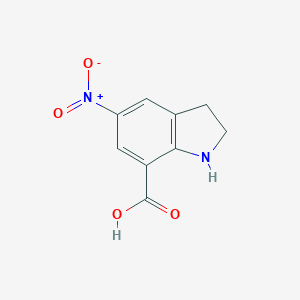
Diisopropyl azodicarboxylate
Overview
Description
Diisopropyl azodicarboxylate (DIAD) is the diisopropyl ester of azodicarboxylic acid . It is a commonly used reagent in organic synthesis for the preparation of useful chemical intermediates . It is often used in the Mitsunobu and aza-Baylis-Hillman reactions . DIAD is also used as a selective deprotecting agent of N-benzyl groups .
Synthesis Analysis
DIAD can be synthesized from isopropyl chloroformate and hydrazine. These starting materials are used to prepare diisopropyl hydrazine-1,2-dicarboxylate, which is then oxidized with hydrogen peroxide to produce DIAD . DIAD is also used in various reactions such as the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones .Molecular Structure Analysis
The molecular formula of DIAD is C8H14N2O4 . The average mass is 202.208 Da and the monoisotopic mass is 202.095352 Da .Chemical Reactions Analysis
DIAD is often used in the Mitsunobu reaction, where it serves as an oxidizer of triphenylphosphine to triphenylphosphine oxide . It has also been used to generate aza-Baylis-Hillman adducts with acrylates . A nitroxyl-radical-catalyzed oxidation using DIAD allows the conversion of various primary and secondary alcohols to their corresponding aldehydes and ketones without overoxidation to carboxylic acids .Physical And Chemical Properties Analysis
DIAD is an orange-red transparent oily liquid with a special smell . It is insoluble in water . The density is 1.2±0.1 g/cm3, the boiling point is 277.0±0.0 °C at 760 mmHg, and the flash point is 106.1±0.0 °C .Scientific Research Applications
Mitsunobu Reaction
DIAD is frequently used in the Mitsunobu Reaction , which is a method for converting alcohols into esters, ethers, thioethers, and other compounds . This reaction is particularly useful because it proceeds without the need for a leaving group and can invert the stereochemistry at the alcohol carbon. The process involves the use of DIAD along with triphenylphosphine to activate the alcohol and facilitate its substitution.
Aza-Baylis-Hillman Reaction
In the Aza-Baylis-Hillman Reaction , DIAD serves as a key reagent to generate α-methylene-β-amino esters . This reaction is important for the synthesis of complex molecules with nitrogen-containing functional groups, which are common in many pharmaceuticals and biologically active molecules.
Deprotection of N-Benzyl Groups
DIAD is utilized as a selective deprotecting agent for N-benzyl groups in the synthesis of amines . The ability to remove protecting groups selectively is crucial in multi-step organic syntheses, where different functional groups need to be protected and deprotected in a specific order.
Synthesis of Chromenes
Researchers use DIAD in the synthesis of chromenes , which resemble classical cannabinoids . Chromenes are significant due to their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Inhibitor Synthesis for Hepatitis C Virus
DIAD is involved in the preparation of inhibitors like MK-3281 , which target the hepatitis C virus NS5B polymerase . Such inhibitors are essential in the development of antiviral drugs that can prevent the replication of the virus.
Development of Cell-Penetrating Polymers
The compound is also used in the creation of norbornene-based guanidine-rich polymers . These polymers mimic cell-penetrating peptides (CPPs) and are studied for their ability to deliver therapeutic molecules into cells.
Mechanism of Action
Target of Action
Diisopropyl azodicarboxylate (DIAD) is primarily used as a reagent in the production of many organic compounds . Its primary targets are organic compounds that undergo reactions such as the Mitsunobu reaction and the aza-Baylis-Hillman reaction . It also serves as a selective deprotectant of N-benzyl groups .
Mode of Action
DIAD acts as an oxidizer in the Mitsunobu reaction, where it oxidizes triphenylphosphine to triphenylphosphine oxide . In the aza-Baylis-Hillman reaction, it has been used to generate aza-Baylis-Hillman adducts with acrylates . It can also serve as a selective deprotectant of N-benzyl groups in the presence of other protecting groups .
Biochemical Pathways
The biochemical pathways affected by DIAD are primarily those involved in organic synthesis. For instance, in the Mitsunobu reaction, DIAD facilitates the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones . In the aza-Baylis-Hillman reaction, it helps generate aza-Baylis-Hillman adducts with acrylates .
Result of Action
The result of DIAD’s action is the successful synthesis of various organic compounds. For example, in the Mitsunobu reaction, it enables the conversion of alcohols to aldehydes and ketones . It also aids in the generation of aza-Baylis-Hillman adducts with acrylates .
Action Environment
DIAD is typically used in controlled laboratory environments for organic synthesis. It is stable under normal storage and handling conditions . It can decompose and release heat at low temperatures, leading to a self-accelerating decomposition . It is also sensitive to strong oxidizing agents . Therefore, the environment significantly influences DIAD’s action, efficacy, and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl (NE)-N-propan-2-yloxycarbonyliminocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWRJUBEIPHGQF-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N=NC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/N=N/C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894754 | |
| Record name | Diisopropyl azodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange liquid; [Merck Index] Pungent odor; [Alfa Aesar MSDS] | |
| Record name | Diisopropyl azodicarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20607 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diisopropyl azodicarboxylate | |
CAS RN |
2446-83-5, 939987-56-1 | |
| Record name | Diisopropyl azodicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropyl azodicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939987561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropyl azodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl azodicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYL AZODICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W701BXX4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does diisopropyl azodicarboxylate function as a reagent in organic reactions?
A1: Diisopropyl azodicarboxylate typically acts as a dehydrogenating agent or a diazo compound precursor. It often participates in reactions alongside triphenylphosphine, forming an intermediate ylide that facilitates various transformations, such as the Mitsunobu reaction. [, , ]
Q2: What is the role of diisopropyl azodicarboxylate in the Mitsunobu reaction?
A2: In the Mitsunobu reaction, diisopropyl azodicarboxylate, along with triphenylphosphine, facilitates the condensation of an alcohol with a nucleophile (e.g., an acid) to form an ester. It acts as a dehydrating agent, driving the reaction forward. [, ]
Q3: Can diisopropyl azodicarboxylate be used for reactions beyond the Mitsunobu reaction?
A3: Absolutely! Diisopropyl azodicarboxylate has been utilized in various other reactions, including:
- N-debenzylation: Selective removal of N-benzyl protecting groups in the presence of O-benzyl groups. [, ]
- Oxidation: Oxidation of alcohols to aldehydes or ketones, with nitroxyl radicals as catalysts. []
- Cycloadditions: Participating in [3+2] cycloadditions with substrates like bis(alkylidenecyclopropanes) to form pyrazolidine derivatives. []
- Carbonylation: Acting as a CO source in copper-catalyzed carbonylation reactions of anilines to synthesize carbamates. []
Q4: What is the molecular formula and weight of diisopropyl azodicarboxylate?
A4: Its molecular formula is C8H14N2O4, and its molecular weight is 202.21 g/mol.
Q5: How is the structure of diisopropyl azodicarboxylate confirmed?
A6: Various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, are used for structural confirmation. [, , , ]
Q6: Are there any notable features in the NMR spectra of diisopropyl azodicarboxylate?
A7: Yes, studies have shown hindered rotation around the N-N bond, resulting in distinct signals for the isopropyl groups in both 1H and 13C NMR spectra. []
Q7: What makes diisopropyl azodicarboxylate a useful reagent for N-debenzylation?
A8: Diisopropyl azodicarboxylate exhibits selectivity towards N-benzyl cleavage over O-benzyl groups, offering a mild and efficient method for deprotection. [, ]
Q8: Does the solvent affect the selectivity of reactions involving diisopropyl azodicarboxylate?
A9: Yes, solvent polarity can significantly influence the reaction pathway and product distribution in reactions involving diisopropyl azodicarboxylate. For instance, in N-debenzylation, using tetrahydrofuran (THF) as a solvent showed improved selectivity compared to toluene. [, ]
Q9: How does diisopropyl azodicarboxylate compare to other oxidants for alcohol oxidation?
A10: Compared to some harsher oxidants, diisopropyl azodicarboxylate, in the presence of a suitable catalyst, allows for selective oxidation of alcohols to aldehydes or ketones without over-oxidation to carboxylic acids. []
Q10: What safety precautions should be taken when handling diisopropyl azodicarboxylate?
A11: Diisopropyl azodicarboxylate should be handled with care, as it is a potential skin irritant and sensitizer. Proper personal protective equipment should be worn, and the reagent should be used in a well-ventilated area. []
Q11: What are some areas of ongoing research related to diisopropyl azodicarboxylate?
A12: * Developing milder and more sustainable Mitsunobu reaction conditions. []* Exploring the use of diisopropyl azodicarboxylate in novel synthetic transformations. [, ]* Investigating its applications in the synthesis of biologically active compounds. [, ]* Understanding the mechanistic details of its involvement in various reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)






